5-BENZYL-2-(BENZYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Description
Properties
IUPAC Name |
5-benzyl-2-benzylsulfanyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-17(12-15-8-4-2-5-9-15)18(22)21-19(20-14)23-13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSCBNCRXLCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with ethyl acetoacetate in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzyl mercaptan under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The benzylsulfanyl group in the target compound introduces steric and electronic effects distinct from standard DHPMs. For example, expandable graphite catalysis (72–93% yield) might be preferable for eco-friendly synthesis, while FeCl₃ offers high yields (80–90%) in ethanol .
- Structural Analogues: The purinone derivatives in share the benzylsulfanyl group but exhibit different tautomeric behavior (hydrazone form dominant in ground/excited states). This contrasts with DHPMs, where the keto-enol tautomerism is influenced by the dihydropyrimidinone core.
Physicochemical and Functional Comparisons
Electronic and Solubility Properties :
- The benzylsulfanyl group in the target compound likely increases electron density at the pyrimidinone ring, similar to its role in purinones . This could enhance binding affinity in biological systems or alter solubility in polar solvents.
- Standard DHPMs exhibit moderate lipophilicity, but the target compound’s dual benzyl groups may further elevate hydrophobicity, impacting bioavailability.
Biological Activity
5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20N2S
- Molecular Weight : 284.42 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds containing the benzylsulfanyl moiety exhibit significant antibacterial properties. For instance, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria. These derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study evaluated its cytotoxic effects on several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The results suggested that the compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the benzylsulfanyl group plays a crucial role in enhancing its bioactivity. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl unit and sulfur-containing linkers significantly influence the antibacterial effectiveness .
Study 1: Antibacterial Evaluation
In a study published in 2005, various derivatives of benzylsulfanyl compounds were synthesized and tested against bacterial strains. The findings indicated that specific structural modifications led to enhanced antibacterial activity, particularly against resistant strains .
Study 2: Anticancer Efficacy
A comprehensive evaluation was conducted on the cytotoxic effects of this compound against multiple cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF-7 and HepG2 cells, suggesting potential for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers integrate computational and experimental data to predict structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with experimental IC values to train machine learning models (e.g., random forests). Validate predictions via synthesis and testing of prioritized analogs. Address overfitting by cross-validation and external test sets .
Key Considerations for Data Interpretation
- Theoretical Frameworks : Align studies with conceptual models like QSAR (Quantitative Structure-Activity Relationships) or environmental fate hierarchies to ensure methodological coherence .
- Contradiction Resolution : Use triangulation (e.g., orthogonal assays, multi-lab validation) to reconcile conflicting results .
- Reporting Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
